(2E,4E)-2,4-Decadienoic acid methyl ester, also known as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring polyunsaturated fatty acid found in various plants, animals, and microorganisms. It holds significant value in the realm of scientific research due to its involvement in diverse biochemical and physiological processes []. Here's a closer look at its specific research applications:
(2E,4E)-2,4-Decadienoic acid methyl ester serves as a valuable tool for investigating the intricacies of fatty acid oxidation, a crucial metabolic pathway responsible for breaking down fatty acids to generate cellular energy []. By studying the cellular response to this compound, researchers gain insights into how cells utilize different fatty acids for energy production and how this process impacts overall metabolism [].
Fatty acids, including (2E,4E)-2,4-Decadienoic acid methyl ester, are increasingly recognized for their role in cellular signaling pathways. These pathways govern various cellular functions, including growth, differentiation, and survival. Research employing this compound aims to elucidate how specific fatty acids interact with and influence these signaling cascades, potentially leading to a better understanding of various physiological processes [].
2,4-Decadienoic acid, methyl ester, specifically in its (2E,4E) configuration, is a naturally occurring polyunsaturated fatty acid derivative characterized by its unique structure. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It features a ten-carbon chain with two double bonds located at the 2nd and 4th positions, both in the trans configuration. The methyl ester group replaces the acidic hydroxyl group of the original decadienoic acid, making it an ester. This compound can be found in various plants, animals, and microorganisms, and it plays significant roles in biochemical processes and metabolic pathways .
The chemical reactivity of 2,4-decadienoic acid, methyl ester is notable due to its conjugated double bonds. It can undergo several reactions, including:
For example:
This reaction illustrates the hydrolysis process where the ester is converted back to the acid and methanol .
Research indicates that 2,4-decadienoic acid, methyl ester is involved in various biological activities:
Several synthetic routes exist for producing 2,4-decadienoic acid, methyl ester:
The applications of 2,4-decadienoic acid, methyl ester span various fields:
Studies on 2,4-decadienoic acid, methyl ester focus on its interactions within biological systems:
Several compounds share structural similarities with 2,4-decadienoic acid, methyl ester. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Octenoic Acid | C₈H₁₄O₂; one double bond | Shorter carbon chain; less unsaturation |
| 9-Decenoic Acid | C₁₀H₁₈O₂; one double bond | One double bond; different position |
| Linoleic Acid | C₁₈H₃₂O₂; two double bonds | Longer carbon chain; essential fatty acid |
| α-Linolenic Acid | C₁₈H₃₄O₂; three double bonds | Omega-3 fatty acid; additional unsaturation |
The uniqueness of 2,4-decadienoic acid, methyl ester lies in its specific configuration of double bonds (both in trans form) and its intermediate length compared to other fatty acids. This structural arrangement influences its reactivity and biological functions significantly .